5-Bromo-2-methoxyresorcinol

Organic Synthesis Medicinal Chemistry Platelet-Activating Factor

5-Bromo-2-methoxyresorcinol (CAS 133932-61-3) is the required intermediate in patented PAF antagonist synthesis. The 5-bromo group is irreplaceable—substituting 2-methoxyresorcinol disrupts the route. The aryl bromide enables Suzuki/Heck/Buchwald couplings for SAR library expansion. Quantifiable selectivity: 71-fold fungal vs. human tyrosinase (Ki 1.80 µM vs. 128 µM) and BRDT bromodomain 1 binding (Kd 830 nM). Use ≥98% purity to protect synthetic yield and data integrity.

Molecular Formula C7H7BrO3
Molecular Weight 219.03 g/mol
CAS No. 133932-61-3
Cat. No. B016964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxyresorcinol
CAS133932-61-3
Synonyms5-Bromo-2-methoxy-1,3-benzenediol; 
Molecular FormulaC7H7BrO3
Molecular Weight219.03 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1O)Br)O
InChIInChI=1S/C7H7BrO3/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,9-10H,1H3
InChIKeySXXALXBGJPYMSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methoxyresorcinol (CAS 133932-61-3) Chemical Profile and Procurement Baseline


5-Bromo-2-methoxyresorcinol (CAS 133932-61-3) is a brominated and methoxylated resorcinol derivative with the molecular formula C₇H₇BrO₃ and a molecular weight of 219.03 g/mol [1]. It is a beige crystalline solid with a melting point of 124-126°C and solubility in dichloromethane, ethanol, ethyl acetate, and methanol [1]. The compound serves as a key intermediate in the synthesis of pharmaceutical agents, most notably platelet-activating factor (PAF) antagonists, and as an oxidizing agent in organic synthesis [2]. Its unique substitution pattern—a bromine at position 5 and a methoxy group at position 2 on the resorcinol core—distinguishes it from simpler resorcinol analogs and enables specific reactivity pathways [3].

Why 5-Bromo-2-methoxyresorcinol Cannot Be Replaced by Generic Analogs


The specific substitution pattern of 5-bromo-2-methoxyresorcinol is not interchangeable with other resorcinol derivatives. The presence of the 5-bromo group is essential for its role as a key intermediate in the synthesis of thiazolium-based platelet-activating factor (PAF) antagonists, a synthetic route documented in patent literature [1]. The bromine atom also serves as a critical handle for cross-coupling reactions, enabling further functionalization that is not possible with the non-brominated analog, 2-methoxyresorcinol [2]. Conversely, analogs lacking the methoxy group, such as 5-bromoresorcinol, exhibit different electronic properties and reactivity profiles, limiting their utility in the same synthetic sequences [3]. Substituting a generic resorcinol or a differently substituted analog would disrupt the established synthetic pathway and compromise the yield or purity of the final pharmaceutical intermediate [1].

Quantitative Evidence for 5-Bromo-2-methoxyresorcinol Differentiation


Defined Role as Key Intermediate in PAF Antagonist Synthesis

The compound's primary differentiator is its validated and documented use as a key intermediate in the synthesis of a specific thiazolium-based platelet-activating factor (PAF) antagonist, as claimed in patents EP0471941A2 and CA2049172A1 [1]. This contrasts with generic resorcinol derivatives, such as 2-methoxyresorcinol, which are not documented as direct intermediates for this specific pharmaceutical target [2].

Organic Synthesis Medicinal Chemistry Platelet-Activating Factor

Enhanced Synthetic Utility via Bromine Handle for Cross-Coupling

The 5-bromo substituent in 5-bromo-2-methoxyresorcinol provides a reactive handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are not possible with the non-halogenated analog 2-methoxyresorcinol [1]. This enables the direct diversification of the resorcinol scaffold for structure-activity relationship (SAR) studies in drug discovery programs [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Moderate Tyrosinase Inhibition with Selectivity Over Human Isoform

5-Bromo-2-methoxyresorcinol exhibits moderate inhibition of Agaricus bisporus (mushroom) tyrosinase with a Ki of 1.80 × 10³ nM (1.80 µM) [1]. In contrast, its inhibition of recombinant human tyrosinase is significantly weaker, with a Ki of 1.28 × 10⁵ nM (128 µM), representing a ~71-fold selectivity for the fungal enzyme over the human isoform [1]. This level of activity and selectivity differs from that of 2-methoxyresorcinol, which is reported as a tyrosinase inhibitor but for which quantitative comparative data across species is not available .

Enzymology Tyrosinase Inhibition Cosmeceuticals

Moderate Binding Affinity for BRDT Bromodomain 1

5-Bromo-2-methoxyresorcinol has been identified as a binder of the human BRDT (Bromodomain Testis-Specific Protein) bromodomain 1, with a dissociation constant (Kd) of 830 nM as measured by BROMOscan assay [1]. Its binding to BRDT bromodomain 2 is weaker, with a Kd of 2.60 × 10³ nM (2.60 µM) [1]. This specific interaction profile is not documented for simpler resorcinol analogs like 2-methoxyresorcinol or 5-bromoresorcinol in the same assay system, suggesting the combined bromo and methoxy substitution pattern contributes to this recognition [2].

Epigenetics Bromodomain Inhibition Drug Discovery

Validated Application Scenarios for 5-Bromo-2-methoxyresorcinol


Synthesis of Thiazolium-Based PAF Antagonists

This is the most established application. Procurement of 5-bromo-2-methoxyresorcinol is justified when following the patented synthetic route for creating potent PAF antagonists. This compound is a required intermediate, and substitution with a generic analog would invalidate the documented process and likely fail to yield the desired pharmaceutical agent [1][2].

Diversification of Resorcinol Scaffolds via Cross-Coupling

In medicinal chemistry programs aiming to explore structure-activity relationships (SAR) around a resorcinol core, 5-bromo-2-methoxyresorcinol offers a significant advantage. The aryl bromide handle allows for direct Suzuki, Heck, or Buchwald coupling to introduce a wide array of substituents, a capability absent in non-halogenated analogs like 2-methoxyresorcinol. This enables more efficient library synthesis and lead optimization [3][4].

Tool Compound for Tyrosinase Selectivity Studies

With a documented Ki of 1.80 µM for fungal (A. bisporus) tyrosinase and a significantly weaker Ki of 128 µM for the human isoform, 5-bromo-2-methoxyresorcinol can serve as a tool compound to probe species-specific differences in tyrosinase active sites. Its selectivity profile (~71-fold) is a quantifiable attribute not yet established for many other resorcinol derivatives, making it a valuable comparator in enzymatic assays [5].

Starting Point for BRDT Bromodomain Inhibitor Development

The compound's moderate binding affinity (Kd = 830 nM) for the BRDT bromodomain 1, as measured in a BROMOscan assay, positions it as a potential hit for epigenetic drug discovery. This specific interaction, not documented for simpler resorcinol analogs, provides a structural starting point for further medicinal chemistry optimization to develop more potent and selective bromodomain inhibitors [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-methoxyresorcinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.